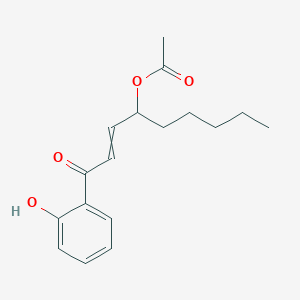

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate

Beschreibung

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxyphenyl group attached to a non-2-en-4-yl acetate moiety

Eigenschaften

CAS-Nummer |

192440-21-4 |

|---|---|

Molekularformel |

C17H22O4 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

[1-(2-hydroxyphenyl)-1-oxonon-2-en-4-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-3-4-5-8-14(21-13(2)18)11-12-17(20)15-9-6-7-10-16(15)19/h6-7,9-12,14,19H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

SJSVRYGYPJKDOT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C=CC(=O)C1=CC=CC=C1O)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate typically involves the esterification of 1-(2-hydroxyphenyl)-1-oxonon-2-en-4-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Acetatgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise unter wasserfreien Bedingungen eingesetzt.

Substitution: Nucleophile wie Amine, Thiole oder Alkohole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Phenolester.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxyphenylgruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen teilnehmen, was deren Struktur und Funktion beeinflusst. Die Acetat-Einheit kann hydrolysiert werden, um Essigsäure freizusetzen, die den pH-Wert der lokalen Umgebung modulieren und die Enzymaktivität beeinflussen kann.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their structure and function. The acetate moiety can undergo hydrolysis to release acetic acid, which can modulate the pH of the local environment and affect enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl benzoat: Ähnliche Struktur, aber mit einer Benzoatgruppe anstelle einer Acetatgruppe.

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl propionat: Ähnliche Struktur, aber mit einer Propionatgruppe anstelle einer Acetatgruppe.

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl butyrat: Ähnliche Struktur, aber mit einer Butyratgruppe anstelle einer Acetatgruppe.

Einzigartigkeit

1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl einer Hydroxyphenylgruppe als auch einer Acetat-Einheit ermöglicht eine breite Palette an chemischen Transformationen und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.